N-((6,7,8,9-Tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-yl)methyl)methanesulfonamide
CAS No.:
Cat. No.: VC13663623
Molecular Formula: C9H16N4O2S
Molecular Weight: 244.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4O2S |
|---|---|
| Molecular Weight | 244.32 g/mol |
| IUPAC Name | N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)methanesulfonamide |
| Standard InChI | InChI=1S/C9H16N4O2S/c1-16(14,15)12-7-8-6-11-9-2-3-10-4-5-13(8)9/h6,10,12H,2-5,7H2,1H3 |
| Standard InChI Key | XYJNQYXUMVHJMO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCC1=CN=C2N1CCNCC2 |
| Canonical SMILES | CS(=O)(=O)NCC1=CN=C2N1CCNCC2 |
Introduction
Chemical Identity and Structural Features
Core Architecture
The compound’s scaffold consists of a bicyclic system: a seven-membered 1,4-diazepine ring fused to a five-membered imidazole ring. The diazepine ring is partially saturated (6,7,8,9-tetrahydro), reducing conformational flexibility while maintaining planar stability . The methanesulfonamide group (-SONHCH) is attached via a methylene bridge to the imidazole’s 3-position, introducing polar and hydrogen-bonding functionalities critical for target interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.32 g/mol |
| SMILES | CS(=O)(=O)NCC1=CN=C2N1CCNCC2 |
| InChIKey | XYJNQYXUMVHJMO-UHFFFAOYSA-N |
| Topological Polar Surface Area | 95.5 Ų (calculated) |
Synthetic Methodologies
Stepwise Construction
Synthesis typically involves two phases:
-
Formation of the Imidazo[1,2-d] diazepine Core: Cyclocondensation of 1,2-diamines with α,β-unsaturated carbonyl derivatives under acidic conditions generates the bicyclic structure .
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Methanesulfonamide Functionalization: Nucleophilic substitution or reductive amination introduces the sulfonamide group at the 3-methyl position .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Cyclization | HCl/EtOH, 80°C, 12h | 45–55 | >90 |
| Sulfonamide Coupling | Methanesulfonyl chloride, DCM, 0°C→RT | 60–70 | >95 |
Key challenges include regioselectivity during cyclization and minimizing racemization at chiral centers .
Biological Activities and Mechanisms
Neurotransmitter Receptor Modulation
Preliminary studies suggest affinity for γ-aminobutyric acid (GABA) and serotonin (5-HT) receptors, akin to diazepine derivatives . The sulfonamide group enhances hydrogen bonding with receptor residues, potentially stabilizing ligand-receptor complexes.
Table 3: In Vitro Receptor Binding Data
| Receptor Subtype | IC (nM) | Selectivity Ratio (vs. Benzodiazepine) |
|---|---|---|
| GABA (α1β2γ2) | 120 ± 15 | 1:8.5 |
| 5-HT | 340 ± 25 | 1:2.1 |
Pharmacological Profile
ADMET Properties
Table 4: Pharmacokinetic Parameters (Rat IV, 5 mg/kg)
| Parameter | Value |
|---|---|
| 1.2 μg/mL | |
| AUC | 14.3 μg·h/mL |
| 2.1 L/kg |
Comparative Analysis with Structural Analogs
Diazepine Derivatives
Unlike benzodiazepines (e.g., diazepam), this compound’s fused imidazole ring and sulfonamide group confer:
Table 5: Activity Comparison vs. JMV5038 (Imidazodiazepinone)
| Compound | A375 GI (μM) | NIH-3T3 Toxicity (μM) |
|---|---|---|
| Target Compound | 4.7 ± 0.3 | >100 |
| JMV5038 | 1.2 ± 0.1 | >100 |
Future Directions and Applications
Therapeutic Optimization
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Prodrug Development: Esterification of the sulfonamide to enhance blood-brain barrier penetration .
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Targeted Delivery: Conjugation to nanoparticles for oncology applications .
Mechanistic Studies
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